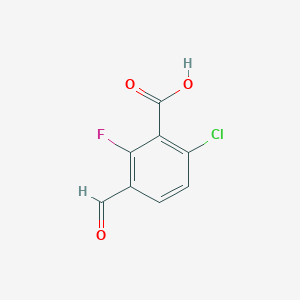
(TTP)Ni
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (TTP)Ni typically involves the reaction of nickel(II) salts with triphenylphosphine ligands. One common method is to dissolve nickel(II) chloride in an appropriate solvent, such as ethanol or acetonitrile, and then add triphenylphosphine. The reaction mixture is stirred under inert conditions to prevent oxidation, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(TTP)Ni undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction typically produces nickel(0) species .
Wissenschaftliche Forschungsanwendungen
Chemistry
(TTP)Ni is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules .
Biology
In biological research, this compound complexes are studied for their potential as enzyme mimics.
Medicine
This compound has been investigated for its potential use in medicinal chemistry. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and therapeutic applications .
Industry
In industrial applications, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enhance the efficiency of various chemical processes, reducing costs and improving product yields .
Wirkmechanismus
The mechanism by which (TTP)Ni exerts its effects involves the coordination of nickel with triphenylphosphine ligands. This coordination alters the electronic properties of the nickel center, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, this compound facilitates the formation of carbon-carbon bonds by activating the reactants and stabilizing the transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(II) chloride: A simple nickel salt used in various chemical reactions.
Nickel(II) acetate: Another nickel salt with different solubility and reactivity properties.
Nickel(II) acetylacetonate: A coordination compound with different ligands and reactivity.
Uniqueness of (TTP)Ni
This compound is unique due to the presence of triphenylphosphine ligands, which significantly influence its reactivity and catalytic properties. The bulky and electron-rich nature of triphenylphosphine enhances the stability of the nickel center and allows for selective catalysis in various reactions. This makes this compound a valuable compound in both academic research and industrial applications .
Eigenschaften
Molekularformel |
C48H46N4Ni |
|---|---|
Molekulargewicht |
737.6 g/mol |
IUPAC-Name |
nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChI-Schlüssel |
SWMKDZVCAQASGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


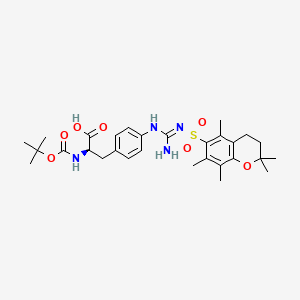

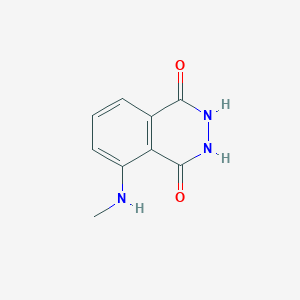


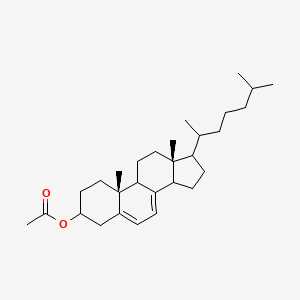
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)

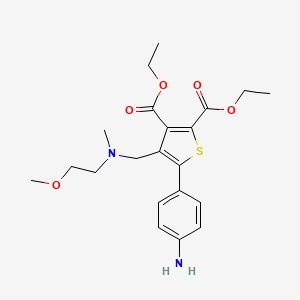
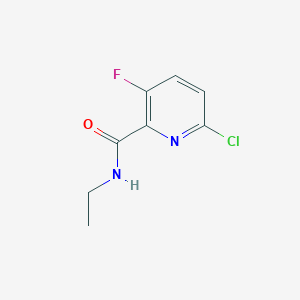

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)

